molecular formula C17H24ClN3O5 B12803878 Morpholino-4-(2-morpholinoacetylamino)salicylamide, hydrochloride CAS No. 14028-32-1

Morpholino-4-(2-morpholinoacetylamino)salicylamide, hydrochloride

Cat. No.: B12803878
CAS No.: 14028-32-1
M. Wt: 385.8 g/mol
InChI Key: NLRQZOWKOZVDDZ-UHFFFAOYSA-N
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Description

Morpholino-4-(2-morpholinoacetylamino)salicylamide, hydrochloride is a complex organic compound known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of morpholine rings and a salicylamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino-4-(2-morpholinoacetylamino)salicylamide, hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of Morpholinoacetyl Chloride: This step involves the reaction of morpholine with acetyl chloride under controlled conditions to form morpholinoacetyl chloride.

    Acylation of Salicylamide: The morpholinoacetyl chloride is then reacted with salicylamide in the presence of a base such as triethylamine to form the intermediate compound, morpholinoacetylamino salicylamide.

    Hydrochloride Formation: Finally, the intermediate is treated with hydrochloric acid to yield the hydrochloride salt of Morpholino-4-(2-morpholinoacetylamino)salicylamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Morpholino-4-(2-morpholinoacetylamino)salicylamide, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; usually in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield

Properties

CAS No.

14028-32-1

Molecular Formula

C17H24ClN3O5

Molecular Weight

385.8 g/mol

IUPAC Name

N-[3-hydroxy-4-(morpholine-4-carbonyl)phenyl]-2-morpholin-4-ium-4-ylacetamide;chloride

InChI

InChI=1S/C17H23N3O5.ClH/c21-15-11-13(18-16(22)12-19-3-7-24-8-4-19)1-2-14(15)17(23)20-5-9-25-10-6-20;/h1-2,11,21H,3-10,12H2,(H,18,22);1H

InChI Key

NLRQZOWKOZVDDZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC[NH+]1CC(=O)NC2=CC(=C(C=C2)C(=O)N3CCOCC3)O.[Cl-]

Origin of Product

United States

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